4-(4-methylanilino)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]butanamide
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Overview
Description
4-(4-methylanilino)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a butanamide backbone with a methylanilino group and a methylfuran group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 4-(4-methylanilino)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]butanamide involves several steps. Typically, the synthetic route includes the following steps:
Formation of the butanamide backbone: This can be achieved through the reaction of butanoic acid with an appropriate amine under dehydrating conditions.
Introduction of the methylanilino group: This step involves the reaction of the intermediate with 4-methylaniline under suitable conditions.
Addition of the methylfuran group: The final step involves the reaction of the intermediate with 5-methylfuran-2-carbaldehyde under conditions that promote the formation of the imine bond.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
4-(4-methylanilino)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine bond to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the aniline and furan rings, using reagents like halogens or alkylating agents.
Scientific Research Applications
4-(4-methylanilino)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-methylanilino)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-(4-methylanilino)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]butanamide can be compared with similar compounds such as:
4-(4-methylanilino)-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]butanamide: This compound has a thiophene ring instead of a furan ring, which can lead to different chemical and biological properties.
4-(4-methylanilino)-N-[(E)-(5-methylpyridin-2-yl)methylideneamino]butanamide:
Properties
IUPAC Name |
4-(4-methylanilino)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13-5-8-15(9-6-13)18-11-3-4-17(21)20-19-12-16-10-7-14(2)22-16/h5-10,12,18H,3-4,11H2,1-2H3,(H,20,21)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMUVIJXDNBSIN-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCCC(=O)NN=CC2=CC=C(O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CC=C(O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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